molecular formula C12H12N2O B3363060 3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile CAS No. 1016840-72-4

3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile

Cat. No.: B3363060
CAS No.: 1016840-72-4
M. Wt: 200.24 g/mol
InChI Key: DGWXVKOHAAHEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile is an organic compound with the molecular formula C12H12N2O. It is characterized by a benzonitrile group attached to a pyrrolidinone ring via a methylene bridge. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of γ-aminobutyric acid (GABA) or its derivatives under acidic or basic conditions.

    Attachment of the Benzonitrile Group: The benzonitrile group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the pyrrolidinone with a suitable benzonitrile derivative in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzonitrile group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Halogenated derivatives of the benzonitrile ring.

Scientific Research Applications

3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile exerts its effects involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The pyrrolidinone ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-Oxopyrrolidin-1-yl)methyl]phenylamine: Similar structure but with an amine group instead of a nitrile.

    3-[(2-Oxopyrrolidin-1-yl)methyl]benzoic acid: Contains a carboxylic acid group instead of a nitrile.

    3-[(2-Oxopyrrolidin-1-yl)methyl]benzaldehyde: Features an aldehyde group in place of the nitrile.

Uniqueness

3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile is unique due to its combination of a nitrile group and a pyrrolidinone ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-8-10-3-1-4-11(7-10)9-14-6-2-5-12(14)15/h1,3-4,7H,2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWXVKOHAAHEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile
Reactant of Route 2
Reactant of Route 2
3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile
Reactant of Route 3
Reactant of Route 3
3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile
Reactant of Route 4
Reactant of Route 4
3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile
Reactant of Route 5
Reactant of Route 5
3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile
Reactant of Route 6
Reactant of Route 6
3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.